Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a phenoxypyridine moiety, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.
Introduction of the Phenoxypyridine Moiety: This step involves the coupling of a phenoxypyridine derivative with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the phenoxypyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- Pyrrolidine-2,5-dione derivatives
Uniqueness
Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a phenoxypyridine moiety, and a benzyl ester group. This unique structure allows it to interact with a distinct set of biological targets, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H22N2O3/c26-23(27-17-18-9-3-1-4-10-18)25-16-8-14-21(25)20-13-7-15-24-22(20)28-19-11-5-2-6-12-19/h1-7,9-13,15,21H,8,14,16-17H2 |
InChI Key |
MLLGIEXRLULBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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